molecular formula C19H20N4S B4358298 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)thiourea

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)thiourea

Cat. No.: B4358298
M. Wt: 336.5 g/mol
InChI Key: KWOBFJSNYJUFGR-UHFFFAOYSA-N
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2-methylbenzyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea typically involves the reaction of 1-(2-methylbenzyl)-1H-pyrazol-4-amine with 3-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)thiourea
  • **N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methylphenyl)thiourea
  • **N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-chlorophenyl)thiourea

Uniqueness

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea is unique due to its specific substitution pattern on the pyrazole and phenyl rings, which can influence its biological activity and chemical reactivity. The presence of the 2-methylbenzyl group and the 3-methylphenyl group may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S/c1-14-6-5-9-17(10-14)21-19(24)22-18-11-20-23(13-18)12-16-8-4-3-7-15(16)2/h3-11,13H,12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOBFJSNYJUFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)thiourea
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)thiourea
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)thiourea
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